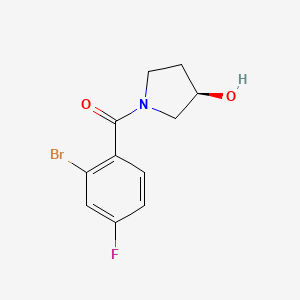

(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol

Description

(3R)-1-(2-Bromo-4-fluorobenzoyl)pyrrolidin-3-ol is a chiral pyrrolidin-3-ol derivative characterized by a 2-bromo-4-fluorobenzoyl group attached to the nitrogen of the pyrrolidine ring. Pyrrolidin-3-ol scaffolds are prevalent in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors . For instance, vernakalant hydrochloride, a related (3R)-pyrrolidinol derivative, is used clinically to treat atrial fibrillation . The bromo and fluoro substituents in the target compound may enhance binding affinity or metabolic stability, as halogens are often employed to modulate lipophilicity and electronic effects in drug design .

Properties

IUPAC Name |

(2-bromo-4-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYCFWSZFGHBZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

Introduction of the 2-bromo-4-fluorobenzoyl Group: The 2-bromo-4-fluorobenzoyl group can be introduced through an acylation reaction using 2-bromo-4-fluorobenzoyl chloride and a suitable base such as triethylamine.

Hydroxylation at the 3-Position: The hydroxyl group at the 3-position can be introduced through a selective oxidation reaction using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The carbonyl group in the 2-bromo-4-fluorobenzoyl moiety can be reduced to form the corresponding alcohol.

Substitution: The bromine atom in the 2-bromo-4-fluorobenzoyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide can be used under mild to moderate conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol has been explored for its potential therapeutic applications, particularly in drug development. Its ability to inhibit specific enzymes suggests it could be used in treating diseases related to enzyme dysregulation. Ongoing research focuses on identifying the exact molecular targets and pathways influenced by this compound.

Key Areas of Investigation:

- Enzyme Inhibition: Studies indicate that this compound can inhibit enzymes critical for metabolic pathways, making it a candidate for therapeutic agents in conditions such as cancer and metabolic disorders.

- Receptor Binding: The compound's interaction with various receptors may lead to modulation of physiological responses, which is essential for developing new drugs.

Research has shown that (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol exhibits significant biological activities, including:

- Antimicrobial Properties: Initial studies suggest potential use in combating bacterial infections.

- Anticancer Activity: Investigations are underway to determine its efficacy against different cancer cell lines.

Industrial Applications

In addition to its research applications, this compound serves as an important intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure allows it to function as a building block in creating more complex organic molecules.

Chemical Synthesis

The compound is utilized in organic transformations and as a reagent in synthetic chemistry. Its ability to undergo various chemical reactions makes it valuable for developing new synthetic methodologies.

Agrochemicals

Due to its structural characteristics, (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol may also find applications in the agrochemical industry, particularly in the synthesis of herbicides or pesticides.

Recent Investigations

Recent studies have focused on synthesizing (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol and evaluating its biological properties. Notably, it has shown promise as an enzyme inhibitor, suggesting potential applications in treating diseases associated with enzyme dysfunction.

Mechanism of Action

The mechanism of action of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

(a) [(3R,5S)-5-[3-(2-Chloro-4-fluoro-benzyl)-1,2,4-oxadiazol-5-yl]-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol]

- Key Differences: Substituted with a 2-chloro-4-fluorobenzyl group linked to an oxadiazole ring and an imidazole methyl group. Molecular Formula: C₁₇H₁₇ClFN₅O₂ vs. the target compound’s simpler benzoyl group (C₁₁H₁₁BrFNO₂).

(b) Vernakalant Hydrochloride [(3R)-1-[(1R,2R)-2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride]

- Key Differences :

Pyrrolidin-3-ol Derivatives with Heterocyclic Substituents

(a) (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride

- Key Differences: Contains pyrimidinyl and aminomethyl groups, introducing basicity and hydrogen-bond donors. Impact: The dual amino groups may improve solubility but reduce blood-brain barrier permeability compared to halogenated aromatic systems .

(b) Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate

- Key Differences: Combines fluorophenyl, chromenone, and pyrazolopyrimidine groups. Impact: Multiple fluorine atoms enhance electronegativity and metabolic resistance, while the chromenone core may confer fluorescence properties for imaging applications .

(a) (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol

- Key Differences: Lacks halogenation and features a benzyl group and hydroxymethyl substituent. Impact: The (R,R)-stereochemistry and hydroxymethyl group make it a versatile precursor for synthesizing iminosugar derivatives, but its lower halogen content reduces electrophilic character .

Key Insights

- Halogen Effects : Bromine’s larger atomic radius may improve target binding via van der Waals interactions compared to chlorine or fluorine, albeit at the cost of increased molecular weight .

- Stereochemistry : The (3R)-configuration in the target compound is critical for chiral recognition in biological systems, as seen in vernakalant’s clinical efficacy .

- Synthetic Strategies : Transition-metal catalysis (e.g., palladium in ) and retrosynthetic design () are common for pyrrolidine derivatives, though the target compound’s synthesis likely involves direct benzoylation of the pyrrolidin-3-ol core.

Biological Activity

(3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol is a complex organic compound characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 2-bromo-4-fluorobenzoyl substituent. The specific stereochemistry indicated by the (3R) designation plays a crucial role in its biological interactions and potential therapeutic applications. This compound belongs to a class of molecules that have garnered interest in medicinal chemistry due to their structural diversity and biological activity.

The biological activity of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms, along with the hydroxyl group, contributes to its potential as a pharmacological agent. Research indicates that this compound may modulate signaling pathways through enzyme inhibition or receptor binding, although the detailed mechanisms remain to be fully elucidated.

Enzyme Inhibition

Studies have shown that (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol can inhibit specific enzymes, which is critical for its potential therapeutic effects. The exact enzymes targeted by this compound are under investigation, but preliminary data suggest that it may influence metabolic pathways relevant to various diseases.

Receptor Binding

The compound has also been evaluated for its binding affinity to specific receptors. The interaction with these receptors can lead to modulation of physiological responses, making it a candidate for further research in drug development .

Comparative Analysis

To understand the unique properties of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Characteristics | Key Differences |

|---|---|---|

| (3R)-1-(2-chloro-5-methylbenzoyl)pyrrolidin-3-ol | Chlorine instead of bromine | Variation in halogen affects reactivity |

| (3R)-1-(2-bromo-5-methylphenyl)pyrrolidin-3-one | Contains a ketone instead of hydroxyl | Alters biological activity and reactivity |

| (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol | Contains fluorine instead of methyl | Different electronic properties due to fluorine |

This comparison highlights how variations in functional groups can significantly influence the biological activity and pharmacological potential of these compounds.

Recent Investigations

Recent studies have focused on the synthesis and biological evaluation of (3R)-1-(2-bromo-4-fluorobenzoyl)pyrrolidin-3-ol. For instance, research has demonstrated its potential as an inhibitor in enzyme assays, showing promise for applications in treating conditions related to enzyme dysregulation .

Pharmacological Applications

Pharmacological applications are being explored, particularly in the context of developing new therapeutics for diseases where enzyme inhibition plays a critical role. The compound's unique structure allows it to interact with multiple biological targets, making it a versatile candidate for further drug development efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.